molecular formula C13H23NO5 B172195 (R)-2-(Tert-butoxycarbonylamino)-2-((1R,4R)-4-hydroxycyclohexyl)acetic acid CAS No. 130624-89-4

(R)-2-(Tert-butoxycarbonylamino)-2-((1R,4R)-4-hydroxycyclohexyl)acetic acid

Cat. No. B172195
M. Wt: 273.33 g/mol
InChI Key: CFJDDDVVNKUBCL-UDNWOFFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(Tert-butoxycarbonylamino)-2-((1R,4R)-4-hydroxycyclohexyl)acetic acid, also known as TBHCA, is a chiral amino acid that has been used for a variety of scientific research applications. TBHCA is a unique compound due to its ability to form a cyclic structure with a single stereogenic center. This allows for a wide range of applications in fields such as organic synthesis, medicinal chemistry, and biochemistry. TBHCA has been used in a variety of research studies and has been found to be an effective tool for studying biochemical and physiological effects.

Scientific Research Applications

Organic Acids in Stimulation Purposes

Organic acids, including formic, acetic, citric, and lactic acids, are used as alternatives to hydrochloric acid in oil and gas operations for acidizing jobs due to their weaker and less corrosive nature. These acids are utilized for formation-damage removal and dissolution, showing promise in high-temperature applications and as iron-sequestering agents. They offer benefits in reducing corrosion rates and dissolving drilling-mud filter cakes, highlighting the multifaceted applications of organic acids in industrial processes (Alhamad et al., 2020).

Organic Acid Vapors and Corrosion

The study on organic acid vapors, including formic, acetic, propionic, and butyric acids, reveals their significant contribution to corrosion processes, particularly on copper surfaces. This research highlights the environmental presence of these acids and their industrial relevance, providing insights into material compatibility and protection strategies (Bastidas & La Iglesia, 2007).

Biomass-derived Levulinic Acid in Drug Synthesis

Levulinic acid, produced entirely from biomass, shows potential in drug synthesis due to its flexible, diverse, and unique properties. It serves as a cost-reducing agent in drug synthesis, highlighting the potential of organic acids derived from renewable sources in pharmaceutical applications (Zhang et al., 2021).

Biodegradation of Organic Compounds

The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater were reviewed, showing microbial capacity to degrade organic compounds aerobically and potentially anaerobically. This research underscores the environmental implications and remediation strategies of organic pollutants, which could extend to similar compounds in environmental science (Thornton et al., 2020).

Pyrolysis of Polysaccharides

Studies on the pyrolysis of polysaccharides lead to a better understanding of the formation of organic compounds, including acetic acid, through thermal decomposition. This research provides insights into the chemical mechanisms behind the formation of various organic compounds, which could be relevant for applications in renewable energy and material science (Ponder & Richards, 1994).

properties

IUPAC Name

(2R)-2-(4-hydroxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h8-10,15H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8?,9?,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJDDDVVNKUBCL-UDNWOFFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCC(CC1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1CCC(CC1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Tert-butoxycarbonylamino)-2-((1R,4R)-4-hydroxycyclohexyl)acetic acid

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